4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-(1-tert-butylazetidin-3-yl)oxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-13-6-5-11(14-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEOKNPKEGSNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CN(C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction.
Coupling with Pyrimidine: The azetidine derivative is then coupled with a pyrimidine precursor under suitable conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly at the azetidine ring.
Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogen derivatives and metal catalysts like zinc and samarium.
Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various functionalized azetidine derivatives.
Scientific Research Applications
4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound’s unique structural features make it useful in materials science, potentially contributing to the development of new polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine involves its interaction with specific molecular targets. While detailed studies are limited, it is likely that the compound exerts its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 4-(2-Hydroxyphenyl)-2-methylpyrimidine ()
- Substituent : A hydroxyphenyl group at the 4-position.
- Key Differences: The phenolic hydroxyl group enables hydrogen bonding and coordination with metals (e.g., Ag(I) in ), unlike the tert-butylazetidine group, which lacks hydrogen-bond donors.
- Implications : The hydroxyphenyl derivative forms coordination complexes, suggesting utility in materials science, whereas the tert-butylazetidine variant may prioritize biological interactions due to lipophilicity .
b. 4-(p-Anisyl)-2-methylpyrimidine ()
- Substituent : A para-methoxyphenyl (p-anisyl) group.
- Key Differences : The methoxy group is electron-donating, enhancing pyrimidine ring electron density, whereas the tert-butylazetidine group is sterically bulky and electron-neutral.
- Implications : The p-anisyl derivative may exhibit greater reactivity in electrophilic substitutions compared to the tert-butylazetidine analogue .
c. 4-(Thietan-3-yloxy)-6-methylpyrimidine ()
- Substituent : A thietane (three-membered sulfur-containing ring) at the 4-position.
- Key Differences : The thietane group introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), contrasting with the oxygen in the azetidine ether.
- Implications : Sulfur’s polarizability may enhance binding to biological targets, whereas the tert-butylazetidine group prioritizes steric effects .
a. Anticonvulsant Activity ()
- A nitrobenzyl-substituted compound exhibited an ED50 of 0.0143 mmol/kg in anticonvulsant trials.
b. Metabolic Stability
- Tert-butyl groups are known to resist oxidative metabolism, suggesting improved half-life relative to compounds with smaller alkyl or aryl groups (e.g., hydroxyphenyl or p-anisyl derivatives) .
Physicochemical Properties
| Compound | Substituent | LogP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine | Tert-butylazetidinyloxy | ~3.2 | <0.1 (predicted) | Not reported |
| 4-(2-Hydroxyphenyl)-2-methylpyrimidine | Hydroxyphenyl | ~1.8 | >10 | 160–162 |
| 4-(p-Anisyl)-2-methylpyrimidine | p-Methoxyphenyl | ~2.5 | ~2.5 | 135–137 |
| 4-(Thietan-3-yloxy)-6-methylpyrimidine | Thietan-3-yloxy | ~2.0 | ~5.0 | 98–100 |
*Predicted using fragment-based methods.
- Key Trends: The tert-butylazetidine derivative has the highest LogP, indicating pronounced lipophilicity, which may limit aqueous solubility but enhance cell membrane penetration.
Biological Activity
4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine is a synthetic organic compound notable for its potential biological activity and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with a tert-butylazetidine moiety. This unique combination enhances its stability and potential for diverse chemical modifications, making it a valuable candidate in pharmaceutical research.
Chemical Formula
- Molecular Formula : C12H18N2O
- CAS Number : 2200884-51-9
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit certain enzymatic activities, suggesting its potential as a therapeutic agent. For example, studies have shown that it may act as an inhibitor of specific kinases involved in cell signaling pathways.
In Vivo Studies
Animal model studies are crucial for assessing the compound's efficacy and safety. For instance, research involving DBA/1 mice has indicated that treatment with this compound can alter autoantibody production, which is significant in autoimmune disease models. The results from these studies are summarized in Table 1.
| Study Type | Model Used | Dose (mg/kg) | Duration (weeks) | Outcome |
|---|---|---|---|---|
| In Vivo | DBA/1 Mice | 33, 100, 300 | 13 | Reduced autoantibody titers |
| In Vivo | NZB/W Mice | Variable | 21 | No significant effect on kidney function |
Case Studies
Several case studies highlight the potential applications of this compound:
- Autoimmune Disease Model : In a model of lupus induced by pristane injection, administration of the compound resulted in significant changes in autoantibody profiles, suggesting a modulatory effect on the immune system.
- Inflammation Studies : Additional studies have indicated that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured cells.
Comparative Analysis
When compared to similar compounds, such as methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, this compound shows unique structural characteristics that contribute to its distinct biological activity.
| Compound Name | Key Activity |
|---|---|
| This compound | Modulation of immune response |
| Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole | Antioxidant properties |
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key parameters include:
- Temperature control : Reflux conditions (e.g., 80–110°C) are often employed to ensure complete reaction while avoiding decomposition .
- Catalysts : Lewis acids or bases may be used to accelerate specific steps, such as tert-butoxy group incorporation .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
Methodological optimization via Design of Experiments (DoE) is recommended to balance yield and purity.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry, particularly for the azetidine and pyrimidine moieties .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like C-O-C ether linkages and tert-butyl C-H stretches .
Elemental analysis further validates purity (>95%) .
Q. What purification methods are most effective post-synthesis?
- Column chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane) separate intermediates .
- Recrystallization : Solvent pairs like dichloromethane/hexane improve crystallinity and purity, especially for resolving melting point discrepancies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the melting points reported for similar pyrimidine derivatives?
Discrepancies may arise from impurities or polymorphic forms. Strategies include:
- Recrystallization : Use solvent systems tailored to the compound’s polarity to isolate a single crystalline form .
- Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to detect polymorphs or solvates .
- Comparative analysis : Cross-reference with literature protocols to identify deviations in synthetic conditions .
Q. What strategies enhance the yield of multi-step synthetic routes for such compounds?
- Intermediate stabilization : Protect reactive groups (e.g., tert-butyl) using Boc (tert-butoxycarbonyl) during azetidine synthesis .
- Flow chemistry : Continuous reactors improve consistency in temperature-sensitive steps .
- In-situ monitoring : Techniques like TLC or HPLC track reaction progress and minimize side products .
Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric hindrance : The bulky tert-butyl group on the azetidine ring reduces accessibility to the oxygen nucleophile, slowing substitution kinetics .
- Electronic effects : Electron-donating tert-butyl groups stabilize adjacent positive charges, facilitating ring-opening reactions in acidic conditions .
Computational modeling (e.g., DFT) can predict steric and electronic impacts on reaction pathways .
Q. What computational methods predict the interaction of this compound with biological targets?
- Molecular docking : Simulate binding affinities to enzymes or receptors (e.g., kinases) using software like AutoDock or Schrödinger .
- Molecular dynamics (MD) : Assess stability of ligand-target complexes over time, highlighting key residues for mutagenesis studies .
- QSAR modeling : Relate structural features (e.g., logP, polar surface area) to bioactivity data from analogous compounds .
Q. How to analyze the stereochemical outcomes of reactions involving chiral centers in the azetidine ring?
- X-ray crystallography : Resolve absolute configuration, as demonstrated for related piperidine-pyrimidine derivatives .
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
- Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments for non-crystalline samples .
Contradiction Analysis & Methodological Challenges
Q. How should researchers address contradictory bioactivity data in similar pyrimidine derivatives?
- Assay standardization : Validate protocols (e.g., IC50 measurements) across labs using reference compounds .
- Metabolic stability testing : Check for metabolite interference in cellular assays .
- Structural analogs : Compare substituent effects (e.g., tert-butyl vs. methyl) to isolate activity trends .
Q. What advanced techniques characterize surface interactions of this compound in heterogeneous systems?
- Microspectroscopic imaging : Raman or AFM-IR analyzes adsorption on model indoor/biological surfaces .
- Thermogravimetric analysis (TGA) : Measures decomposition kinetics under varying humidity/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
